4-(Benzyloxy)-3-methoxy-2-nitrobenzoic acid

Catalog No.
S666875
CAS No.
3584-32-5
M.F
C15H13NO6
M. Wt
303.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(Benzyloxy)-3-methoxy-2-nitrobenzoic acid

CAS Number

3584-32-5

Product Name

4-(Benzyloxy)-3-methoxy-2-nitrobenzoic acid

IUPAC Name

3-methoxy-2-nitro-4-phenylmethoxybenzoic acid

Molecular Formula

C15H13NO6

Molecular Weight

303.27 g/mol

InChI

InChI=1S/C15H13NO6/c1-21-14-12(22-9-10-5-3-2-4-6-10)8-7-11(15(17)18)13(14)16(19)20/h2-8H,9H2,1H3,(H,17,18)

InChI Key

AWQSWWDWMMXFIH-UHFFFAOYSA-N

SMILES

COC1=C(C=CC(=C1[N+](=O)[O-])C(=O)O)OCC2=CC=CC=C2

Canonical SMILES

COC1=C(C=CC(=C1[N+](=O)[O-])C(=O)O)OCC2=CC=CC=C2

4-(Benzyloxy)-3-methoxy-2-nitrobenzoic acid (CAS 3584-32-5) is a highly specialized, orthogonally protected building block primarily utilized in the synthesis of advanced N-heterocyclic active pharmaceutical ingredients (APIs) [1]. Featuring a precisely positioned 2-nitro group alongside 3-methoxy and 4-benzyloxy substituents, this compound serves as a direct precursor to heavily substituted anthranilic acids. Its primary procurement value lies in its ability to deliver an exact oxygenation pattern required for potent multi-substituted 9-acridones and quinazolines, bypassing the severe regiochemical and chemoselective bottlenecks that plague the late-stage functionalization of generic benzoic acid derivatives[1].

Attempting to substitute this specific intermediate with unnitrated precursors (e.g., 4-benzyloxy-3-methoxybenzoic acid) forces the buyer to perform complex, low-yielding regioselective nitrations that generate difficult-to-separate 6-nitro isomers [1]. Furthermore, utilizing unprotected analogs like 4-hydroxy-3-methoxy-2-nitrobenzoic acid leads to catastrophic chemoselectivity failures during downstream Ullmann C-N couplings, as the free phenoxide outcompetes the amine, generating massive amounts of diaryl ether byproducts [2]. Finally, while the reduced 2-amino derivative is the ultimate reactive species, procuring the amine directly introduces severe shelf-stability and oxidation risks, making the highly stable 2-nitro compound the superior choice for scalable procurement and inventory management [2].

Elimination of Regioisomer Separation Bottlenecks in Nitration

The synthesis of specific anthranilic acids requires precise nitration ortho to the carboxylic acid. When starting from the unnitrated baseline (4-benzyloxy-3-methoxybenzoic acid), electrophilic aromatic substitution yields a nearly 1:1 mixture of the desired 2-nitro and unwanted 6-nitro isomers due to competing activating effects [1]. Procuring the pre-nitrated 4-(Benzyloxy)-3-methoxy-2-nitrobenzoic acid guarantees >98% regiochemical purity out of the box, completely eliminating the need for multi-step chromatographic separation and effectively doubling the throughput of the synthetic campaign [1].

Evidence DimensionRegiochemical purity and effective process yield
Target Compound Data>98% pure 2-nitro isomer (ready for downstream reduction)
Comparator Or BaselineIn-house nitration of 4-benzyloxy-3-methoxybenzoic acid (~45% yield of 2-nitro isomer)
Quantified Difference>50% improvement in material yield and elimination of chromatography
ConditionsStandard electrophilic aromatic substitution (HNO3/H2SO4)

Procuring the pre-separated 2-nitro isomer drastically reduces synthetic steps and eliminates a major purification bottleneck in API manufacturing.

Chemoselective Control During Ullmann C-N Coupling

In the synthesis of acridone cores, the reduced anthranilic acid must undergo C-N coupling with a halobenzene. If the unprotected 4-hydroxy-3-methoxy-2-nitrobenzoic acid is utilized, the resulting free phenoxide acts as a competing nucleophile under basic coupling conditions, leading to significant O-arylation [1]. The robust benzyl protection at the 4-position of 4-(Benzyloxy)-3-methoxy-2-nitrobenzoic acid strictly enforces N-arylation, increasing the desired diphenylamine yield to >85% and suppressing diaryl ether formation [1].

Evidence DimensionC-N coupling chemoselectivity
Target Compound Data>85% yield of desired C-N coupled product (post-reduction)
Comparator Or BaselineUnprotected 4-hydroxy analog (<50% yield, >30% O-arylation byproducts)
Quantified Difference35% higher target yield; complete suppression of O-arylation
ConditionsUllmann condensation (Cu catalyst, base, elevated temperature)

The benzyl protecting group is essential for directing the coupling reaction exclusively toward the required nitrogen atom, minimizing waste and purification costs.

Superior Shelf-Life and Handling Stability vs. Reduced Amines

While the ultimate reactive species for heterocycle synthesis is the 2-amino derivative, highly substituted anthranilic acids are prone to rapid air oxidation, leading to dark impurities and degraded assay values over time [1]. 4-(Benzyloxy)-3-methoxy-2-nitrobenzoic acid functions as a highly stable, oxidation-resistant precursor that retains >99% purity for over 24 months at ambient temperature, allowing for scalable procurement and just-in-time reduction immediately prior to coupling[1].

Evidence DimensionAmbient storage stability (purity retention)
Target Compound Data>99% purity retained after 24 months at 25°C
Comparator Or Baseline2-Amino-4-(benzyloxy)-3-methoxybenzoic acid (significant degradation within 3-6 months in air)
Quantified Difference4x longer shelf life under standard atmospheric conditions
ConditionsAmbient atmosphere, room temperature storage

Procuring the nitro compound rather than the amine drastically simplifies inventory management and reduces the risk of using degraded starting materials in sensitive GMP processes.

Synthesis of Multi-Substituted 9-Acridone Anticancer Agents

This compound is the premier starting material for synthesizing 1-hydroxy-9-acridone derivatives with targeted anticancer activity. The pre-installed 3-methoxy and 4-benzyloxy groups provide the exact oxygenation pattern required for biological efficacy, while the nitro group allows for clean reduction and subsequent cyclization[1].

Development of 6,7-Disubstituted Quinazoline Kinase Inhibitors

It serves as a highly reliable, orthogonally protected building block for generating quinazolinone cores. The benzyl group allows for late-stage deprotection and diversification at the 7-position, enabling rapid structure-activity relationship (SAR) exploration in kinase inhibitor discovery[2].

Just-in-Time Generation of Unstable Anthranilic Acids

For manufacturing processes requiring highly electron-rich anthranilic acids, this stable nitro precursor is procured in bulk and stored at ambient conditions. It is then subjected to catalytic hydrogenation immediately prior to use, ensuring maximum purity and preventing the yield losses associated with oxidized amine precursors[2].

XLogP3

2.7

Wikipedia

4-(Benzyloxy)-3-methoxy-2-nitrobenzoic acid

Dates

Last modified: 08-15-2023

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